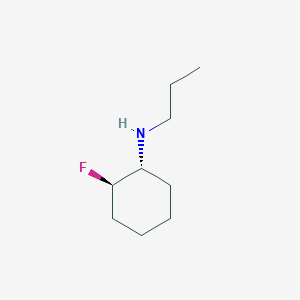

(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the fluorine and amine groups onto a cyclohexane ring . The chirality can be introduced or controlled using chiral catalysts or reagents, or by resolution of racemates.Molecular Structure Analysis

The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry . The presence of fluorine can be confirmed by ^19F NMR .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorine and the electron-donating amine. The compound could potentially participate in reactions like nucleophilic substitution or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be predicted using computational methods or determined experimentally .Scientific Research Applications

Photochemical Properties

The study of photochemical properties of amino-linked bichromophoric anthracenes has shown efficient cyclomerization processes. These studies highlight the potential of compounds like “(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine” in photochemistry and the development of photo-responsive materials (Mori & Maeda, 1997).

Catalysis in Organic Synthesis

Chiral cyclic secondary amines, including fluorinated ones, have been explored as catalysts for asymmetric epoxidation of olefins, demonstrating the role of such compounds in enhancing reaction selectivity and efficiency (Ho et al., 2005).

Luminescent Materials

The development of luminescent gold(I) carbenes from 2-pyridylisocyanide complexes, which involves interactions with secondary amines, underscores the importance of cyclic amines in creating materials with unique luminescent properties (Bartolomé et al., 2008).

Radiolabeling and Imaging

Fluoroacylation agents based on small n.c.a. [18F]fluorocarboxylic acids have been employed for the fluoroacylation of amines, showcasing the application of fluorinated cyclic amines in the development of radiotracers for positron emission tomography (PET) imaging (Guhlke, Coenen, & Stöcklin, 1994).

Polymer Science

In polymer science, the modification of organoclay with amines for nanocomposite formation highlights the role of amines in enhancing the mechanical properties and interfacial interactions between organic polymers and inorganic fillers (Reichert et al., 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1R,2R)-2-fluoro-N-propylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FN/c1-2-7-11-9-6-4-3-5-8(9)10/h8-9,11H,2-7H2,1H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITDKQWSCJXAHY-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCCCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCCC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1531454.png)

![5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine dihydrochloride](/img/structure/B1531455.png)

![5-Ethyl-3-(4-fluorophenyl)[1,2,4]triazolo[4,3-d][1,2,4]triazin-8(7H)-one](/img/structure/B1531467.png)

![Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1531468.png)

![8-Phenyl-1-thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1531469.png)

![N-methyl-6-oxaspiro[4.5]decan-9-amine](/img/structure/B1531475.png)